N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
Description
N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 2. This heterocyclic scaffold is linked to a phenyl ring at position 2, which is further functionalized with a 2-propylpentanamide side chain. Imidazo[1,2-a]pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases, GPCRs, and nucleic acids . The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining target affinity.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCGFXTDMJATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide typically involves multi-step organic synthesis techniques
-
Step 1: Synthesis of 3-methylimidazo[1,2-a]pyrimidine
Reagents: 2-aminopyrimidine, acetic anhydride, and a suitable catalyst.
Conditions: Heating under reflux conditions to facilitate cyclization.
-
Step 2: Coupling with Phenyl Derivative
Reagents: 3-methylimidazo[1,2-a]pyrimidine, phenylboronic acid, and a palladium catalyst.
Conditions: Suzuki coupling reaction under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or nitro groups.
Scientific Research Applications
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The imidazo[1,2-a]pyrimidine core distinguishes this compound from analogs with imidazo[1,2-a]pyridine or pyrimido[4,5-d]pyrimidine systems. For example:
- IP-5 (N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropylpropan-2-amine) features an imidazo[1,2-a]pyridine core with a fluorine substituent.
- (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... (11f) incorporates a pyrimido[4,5-d]pyrimidine core, which increases hydrogen-bonding capacity due to additional nitrogen atoms .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Pharmacological Profiles
- Side Chain Variations : The 2-propylpentanamide group in the target compound contrasts with the isopropyl-propanamine chain in IP-5 . Longer alkyl chains (e.g., pentanamide) may improve membrane permeability but could reduce aqueous solubility.
- Aromatic Substituents : The 3-methyl group on the imidazo[1,2-a]pyrimidine core may sterically hinder off-target interactions compared to bulkier substituents like the benzyl group in Compound 11f .
Table 2: Substituent-Driven Properties
*Predicted using QikProp (BIOVIA).
Research Findings and Implications
- Selectivity : The imidazo[1,2-a]pyrimidine core may offer improved selectivity for pyrimidine-binding targets (e.g., dihydrofolate reductase) over pyridine-focused analogs like IP-4.
- Metabolic Stability : The amide linkage in the target compound could resist hydrolysis better than the imine group in Compound 3 .
Biological Activity
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Compound Overview
This compound is characterized by its complex structure, which includes an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and a propylpentanamide chain. This structural arrangement suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining amines with carbonyl compounds to form amides.
- Cyclization Reactions : Formation of the imidazo[1,2-a]pyrimidine framework through cyclization of appropriate precursors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphatidylinositol-3-kinases (PI3K), which are crucial for cell proliferation and survival pathways. This inhibition can disrupt cancer cell growth and promote apoptosis in malignant cells.
- Receptor Modulation : Preliminary studies suggest that the compound may act on various receptors involved in cellular signaling pathways, potentially influencing inflammatory responses and tumor progression.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | PI3K inhibition |
| HeLa (Cervical Cancer) | 10.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
These findings underscore the compound's potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor regression in xenograft models.
- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, making it a suitable candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
